N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-29-14-8-9-17(30-2)16(10-14)23-18(27)12-31-21-24-19-15(20(28)25-21)11-22-26(19)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBHNIHVUYVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a 2,5-dimethoxyphenyl moiety and a 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl group linked by a sulfanyl acetamide. This unique combination suggests potential interactions with biological targets that could lead to therapeutic effects.
Structural Formula
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For example, certain compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.067 µM to 42.30 µM against cell lines such as A549 and NCI-H460 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 26 |
| Compound B | NCI-H460 | 0.95 |
| Compound C | Hep-2 | 3.25 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression. For example, some pyrazolo derivatives have shown effective inhibition of Aurora-A kinase .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Anti-inflammatory Effects : Pyrazole-based compounds are also noted for their anti-inflammatory properties, which may contribute to their overall therapeutic potential .
Case Studies
Several studies have evaluated the effectiveness of pyrazolo derivatives in clinical or preclinical settings:
- Study on MCF7 Cells : A study reported a derivative with an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating substantial anticancer activity .
- In Vivo Models : In vivo studies using murine models have suggested that these compounds can significantly reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[3,4-d]pyrimidinone Family
The pyrazolo[3,4-d]pyrimidinone scaffold is a versatile pharmacophore. Below is a comparison of the target compound with two structurally related derivatives described in the evidence:
Key Differences and Implications
Substituent Diversity: The target compound’s 2,5-dimethoxyphenyl group contrasts with the fluorinated chromene and benzamide groups in Example 53 (). The sulfanylacetamide side chain in the target compound may offer greater conformational flexibility compared to the rigid benzenesulfonamide in the brown solid compound (), affecting target selectivity.
Synthetic Complexity :
- The Suzuki coupling methodology used for analogs in suggests that the target compound could be synthesized similarly. However, the acetamide linkage might require additional protection/deprotection steps, unlike the direct coupling of boronic acids in Example 53.
Research Findings and Limitations
- Structural Insights: The pyrazolo[3,4-d]pyrimidinone core is conserved across analogs, but substituent variations significantly alter bioactivity. For instance, sulfonamide-containing derivatives () often exhibit protease inhibition, while methoxy-substituted compounds may favor kinase interactions.
- Data Gaps: No experimental data (e.g., IC50, solubility, stability) for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation and trends from related molecules.
- Methodological Consistency : All analogs in were synthesized using palladium-catalyzed cross-coupling, indicating a reliable pathway for scaling production of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
